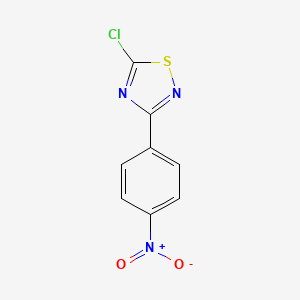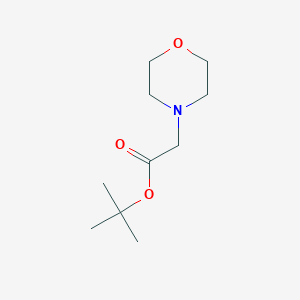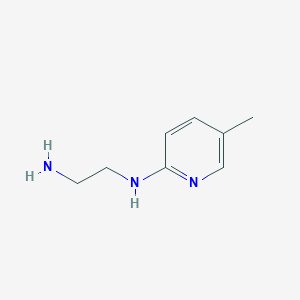
5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole
Descripción general
Descripción
Pyrazoles, which “5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole” likely falls under, are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
The synthesis of pyrazoles often involves the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines . A specific synthesis method for “5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole” was not found in the available literature.Molecular Structure Analysis
While specific structural information for “5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole” is not available, pyrazoles in general are known to exhibit tautomerism, a phenomenon that may influence their reactivity .Aplicaciones Científicas De Investigación
Synthesis Methods
Research has been conducted on the synthesis and reactivity of related thiadiazole compounds, demonstrating their potential as intermediates for further chemical transformations. Androsov and colleagues have studied the ring-opening of thiadiazole compounds to produce thioketene intermediates, which can further react to form a variety of products, including nonaromatic indolium thiolates, indicating the versatility of thiadiazole derivatives in synthetic chemistry (Androsov, 2008). Furthermore, Baumann and Baxendale (2017) described a continuous flow synthesis method for 1,2,4-thiadiazole derivatives, emphasizing the efficient and safe production of these compounds (Baumann & Baxendale, 2017).
Corrosion Inhibition
Bentiss et al. (2007) explored the use of 1,3,4-thiadiazole derivatives as corrosion inhibitors for mild steel in acidic environments, revealing the potential of these compounds to protect against corrosion, which is crucial for industrial applications (Bentiss et al., 2007).
Antimicrobial and Anticancer Activities
The antimicrobial and anticancer potentials of thiadiazole derivatives have been subjects of interest. Ahmad and Singh (2013) synthesized various 1,3,4-thiadiazole derivatives and evaluated them for antibacterial and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Ahmad & Singh, 2013). In addition, Buzun et al. (2021) synthesized novel thiazolidinone-thiadiazole hybrid molecules and screened them for anticancer activity, identifying compounds with significant antimitotic activity against various cancer cell lines (Buzun et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
5-chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3O2S/c9-8-10-7(11-15-8)5-1-3-6(4-2-5)12(13)14/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULLVHSUPXBMAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30603684 | |
| Record name | 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole | |
CAS RN |
88541-07-5 | |
| Record name | 5-Chloro-3-(4-nitrophenyl)-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30603684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-2-({[t-butyl(dimethyl)silyl]oxy}methyl)pyridine](/img/structure/B3058158.png)










